

Application Note: A General Guide for Long-Term Live-Cell Imaging

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Compound of Interest

Compound Name: *RuDiOBn*

Cat. No.: *B15610286*

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Introduction

Long-term live-cell imaging is a critical technique in biological research and drug development, allowing for the real-time observation of cellular dynamics over extended periods.[1][2] This approach provides invaluable insights into processes such as cell proliferation, differentiation, migration, and death, as well as the cellular response to therapeutic agents. The success of these experiments is highly dependent on the choice of fluorescent probes and the optimization of imaging conditions to maintain cell health and signal quality while minimizing phototoxicity.[3]

Key Considerations for Probe Selection

- **Photostability:** The probe should resist photobleaching during prolonged and repeated exposure to excitation light.[4]
- **Brightness:** A high quantum yield and extinction coefficient are desirable for a strong signal-to-noise ratio with minimal excitation power.
- **Low Toxicity:** The probe and its degradation byproducts should have minimal impact on cell viability and normal cellular functions.[2]
- **Specificity:** The probe should specifically label the target of interest to avoid off-target artifacts.

- **Cell Permeability:** For intracellular targets, the probe must be able to cross the cell membrane.

Quantitative Data Summary (Template)

This table should be populated with data for the specific fluorescent probe being used.

Property	Value	Comparison Probe 1 (e.g., SiR)	Comparison Probe 2 (e.g., Atto 647N)	Reference
Excitation Max (nm)	~652	~647		
Emission Max (nm)	~674	~669		
Quantum Yield	~0.25	~0.62		
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	~100,000	~150,000		
Photostability (Half-life in seconds)				
Signal-to-Noise Ratio				
Recommended Concentration (nM)	50-1000	500-1500	[4]	
Toxicity (Cell Viability % after 24h)				

Experimental Protocols

Protocol 1: General Staining Protocol for Live-Cell Imaging

This protocol provides a general framework for staining live cells with a fluorescent probe. Concentrations and incubation times should be optimized for each cell type and probe.

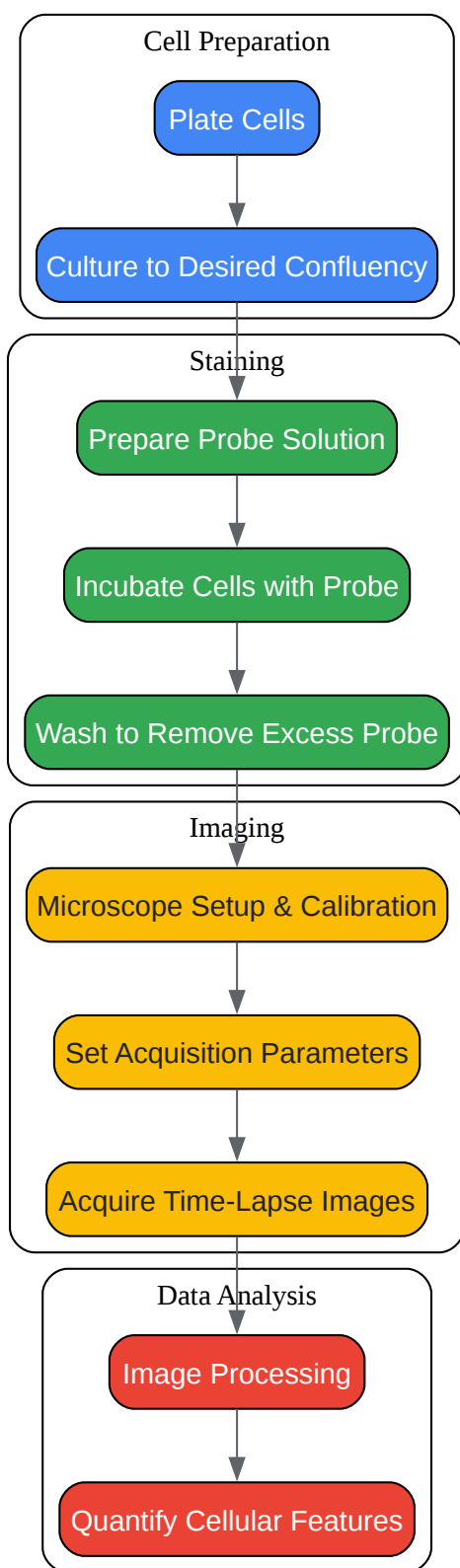
- Cell Preparation:
 - Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.
 - Culture cells to the desired confluency (typically 50-70%) in a complete culture medium at 37°C and 5% CO₂.
- Probe Preparation:
 - Prepare a stock solution of the fluorescent probe in anhydrous DMSO.
 - On the day of the experiment, dilute the stock solution to the desired final concentration in a pre-warmed culture medium or a suitable imaging buffer (e.g., phenol red-free DMEM).
- Cell Staining:
 - Remove the culture medium from the cells.
 - Add the probe-containing medium to the cells.
 - Incubate the cells for the recommended time (e.g., 30 minutes to 2 hours) at 37°C and 5% CO₂.
- Washing:
 - Remove the staining solution.
 - Wash the cells 2-3 times with a pre-warmed imaging buffer to remove excess probe.
 - Add fresh, pre-warmed imaging buffer to the cells for imaging.

Protocol 2: Long-Term Live-Cell Imaging

This protocol outlines the steps for acquiring time-lapse images of stained cells over an extended period.

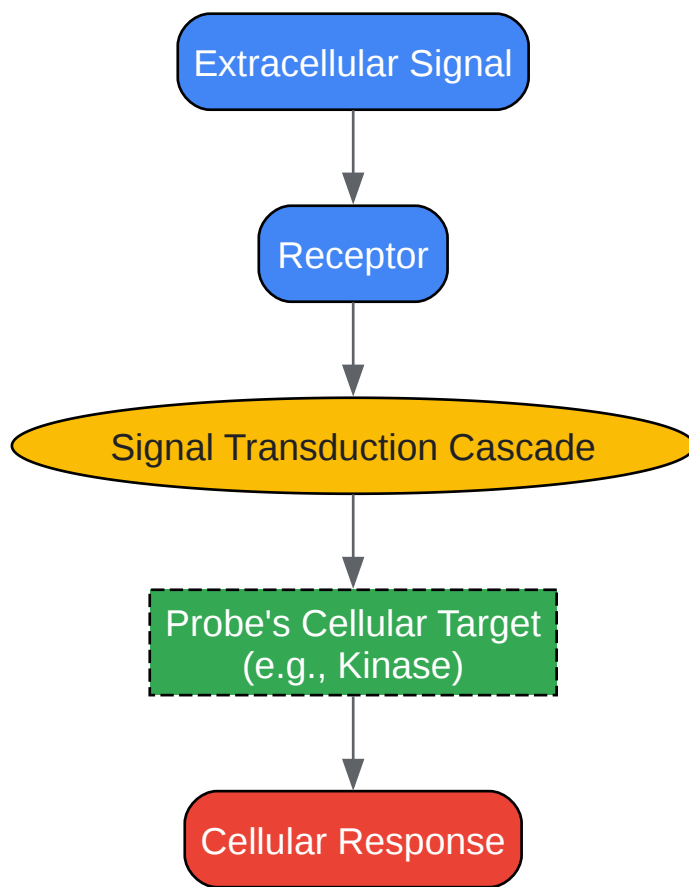
- Microscope Setup:
 - Use a microscope equipped with a live-cell incubation chamber that maintains temperature (37°C), humidity, and CO₂ (5%) levels.
 - Select the appropriate objective lens (e.g., 40x or 60x oil immersion).
 - Choose the correct filter set or laser lines for the specific fluorescent probe.
- Image Acquisition Parameters:
 - Exposure Time: Use the lowest possible exposure time that provides a sufficient signal-to-noise ratio to minimize phototoxicity.
 - Laser Power: Use the lowest possible laser power to reduce photobleaching and phototoxicity.
 - Time Interval: Set the time interval between acquisitions based on the biological process being studied (e.g., every 5-10 minutes for several hours).
 - Z-stack: If acquiring 3D images, use the minimum number of Z-slices required to capture the structure of interest.
- Data Acquisition:
 - Define multiple stage positions if imaging different conditions simultaneously.
 - Start the time-lapse acquisition.
- Data Analysis:
 - Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process and analyze the acquired images.
 - Quantify parameters of interest, such as fluorescence intensity, cell morphology, or object tracking.

Visualizations



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Caption: Experimental workflow for long-term live-cell imaging.



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Caption: Example of a generic signaling pathway that can be studied.

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